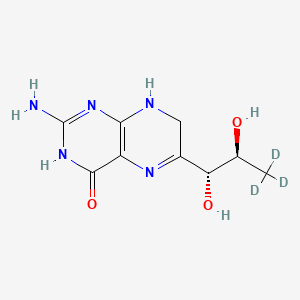![molecular formula C13H13N7 B565151 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215749-04-4](/img/structure/B565151.png)
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 (2-ATQ-d3) is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to have a range of biochemical and physiological effects and has been used in a number of laboratory experiments.
科学研究应用
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate for the development of a number of synthetic reactions, as a fluorescent probe for the detection of reactive oxygen species, and as a ligand for the preparation of metal complexes. It has also been used to study the structure-activity relationships of imidazoquinoxaline derivatives and as a tool to investigate the mechanisms of action of various drugs.
作用机制
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 has been found to interact with a number of biological targets, including proteins and enzymes. It has been shown to bind to the active sites of enzymes, such as cytochrome P450, and to inhibit the activity of these enzymes. It has also been found to interact with proteins, such as the androgen receptor, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been found to modulate the activity of the androgen receptor, which is involved in the regulation of male sexual characteristics. Additionally, it has been found to have an anti-inflammatory effect and to be a potent antioxidant.
实验室实验的优点和局限性
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 has several advantages and limitations for laboratory experiments. One of its advantages is its low cost and ease of synthesis, which makes it an attractive option for research. Additionally, it is a highly stable compound, which makes it suitable for long-term storage and use in laboratory experiments. One of its limitations is its low solubility in water, which can make it difficult to use in certain types of experiments.
未来方向
Given the potential applications of 2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3, there are a number of potential future directions for research. These include further investigation into its mechanism of action, its potential as a drug target, and its potential for use in the development of new drugs. Additionally, further research could be conducted into its potential as a fluorescent probe for the detection of reactive oxygen species and its potential for use in the development of metal complexes. Finally, further research could be conducted into its potential for use in the development of new synthetic reactions.
合成方法
2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3 can be synthesized using a three-step process. The first step involves the reaction of 2-bromo-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline (2-BTQ) with sodium azide in aqueous acetonitrile. This reaction leads to the formation of 2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline (2-ATQ). The second step involves the reaction of 2-ATQ with deuterated acetonitrile (CD3CN) to form this compound. The third step involves the purification of the this compound product through a series of chromatographic steps.
属性
IUPAC Name |
2-azido-4,7,8-trimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)20(4)13(17-11)18-19-14/h5H,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPOFMRCSNCPT-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2C)C)C)N=C1N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

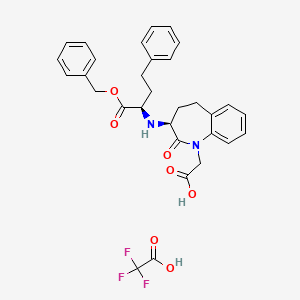
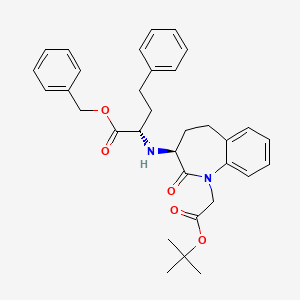
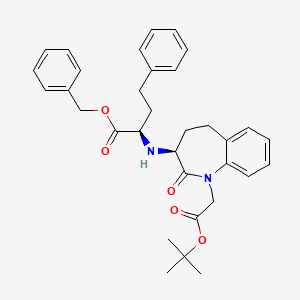
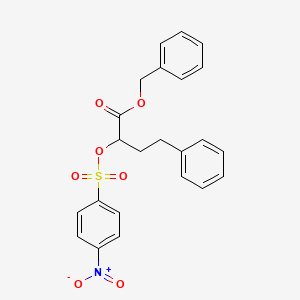
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

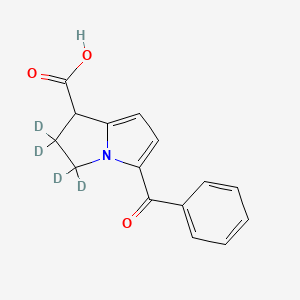

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)
